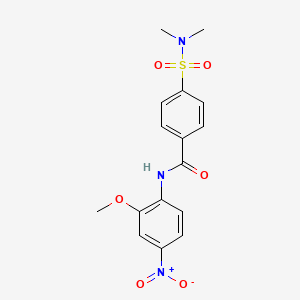

4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide

Description

4-(Dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide is a benzamide derivative characterized by a dimethylsulfamoyl group at the para position of the benzoyl ring and a 2-methoxy-4-nitrophenyl substituent on the amide nitrogen. The dimethylsulfamoyl group (–SO₂N(CH₃)₂) is electron-withdrawing, influencing the compound’s electronic properties and reactivity. The 2-methoxy-4-nitrophenyl moiety introduces steric bulk and additional electron-withdrawing effects due to the nitro group, which may enhance stability and modulate biological interactions.

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O6S/c1-18(2)26(23,24)13-7-4-11(5-8-13)16(20)17-14-9-6-12(19(21)22)10-15(14)25-3/h4-10H,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZKEACKPUUIRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of 2-methoxyaniline to produce 2-methoxy-4-nitroaniline. This intermediate is then subjected to a coupling reaction with 4-(dimethylsulfamoyl)benzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Substitution: Halogenating agents or nitrating mixtures can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Introduction of various substituents on the benzamide core.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Potential use in studying enzyme interactions and inhibition.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modifying the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.

Comparison with Similar Compounds

Structural Analogs with Sulfonamide/Benzamide Motifs

(a) N-(4-Methoxy-2-Nitrophenyl)-4-Bromobenzamide (4MNB)

- Structure : Features a bromo substituent at the benzamide’s para position and a 4-methoxy-2-nitrophenyl group .

- Key Differences :

(b) N-(4-(4-Bromophenyl)Thiazol-2-yl)-4-(N,N-Dimethylsulfamoyl)Benzamide (Compound 50)

- Structure : Contains a thiazole ring linked to a bromophenyl group and the dimethylsulfamoyl-benzamide core .

- Compound 50 demonstrated adjuvant activity in TLR signaling, suggesting that the dimethylsulfamoyl group may synergize with heterocyclic substituents for immunomodulatory effects .

(c) 4-[Benzyl(Methyl)Sulfamoyl]-N-[5-((4-Methoxyphenyl)Methyl)-1,3,4-Oxadiazol-2-yl]Benzamide (LMM5)

- Structure : Includes a 1,3,4-oxadiazole ring and a benzyl(methyl)sulfamoyl group .

- Key Differences :

Analogs with Nitro and Methoxy Substituents

(a) 4-Methoxy-N-(4-Methoxy-2-Nitrophenyl)Benzamide

- Structure : Lacks the sulfamoyl group but shares the 4-methoxy-2-nitrophenyl motif .

- Crystallographic data for this analog confirm non-coplanar alignment between benzamide and nitro-substituted phenyl rings, which may influence conformational stability .

(b) N-(4-Chlorophenyl)-2-Methoxy-4-Methylbenzamide

- Structure : Substitutes the nitro group with a chloro atom and adds a methyl group .

- Key Differences :

Spectral and Structural Data

- IR Spectroscopy : Sulfamoyl-containing analogs (e.g., LMM5, Compound 50) show characteristic C=S (1243–1258 cm⁻¹) and S=O (~1350 cm⁻¹) stretches . The target compound likely exhibits similar bands.

- NMR : Methyl groups in dimethylsulfamoyl moieties typically resonate at δ 2.8–3.2 ppm (¹H) and δ 38–42 ppm (¹³C), as seen in related compounds .

Biological Activity

4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide , also known by its CAS number 325979-94-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its activity.

The synthesis of this compound typically involves several steps:

- Nitration of 2-Methoxyaniline : This produces 2-methoxy-4-nitroaniline.

- Coupling Reaction : The intermediate is coupled with 4-(dimethylsulfamoyl)benzoic acid under controlled conditions to yield the target compound.

Chemical Structure

The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H17N3O6S |

| Molecular Weight | 365.39 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit certain enzymatic activities, leading to various physiological effects:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes involved in metabolic pathways.

- Signal Transduction Modulation : It may affect pathways related to cell signaling, impacting cellular responses.

Case Studies and Research Findings

- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit antimicrobial properties. In vitro studies demonstrated significant inhibition against various bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Studies have shown that the compound can reduce inflammation markers in animal models, indicating a possible role in managing inflammatory diseases.

- Cytotoxicity Studies : Preliminary cytotoxicity assays reveal that the compound may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Biological Activity |

|---|---|

| 2-Methoxy-4-nitrophenyl isothiocyanate | Moderate antimicrobial activity |

| 4-Amino-N-(2-methoxy-5-nitrophenyl)benzamide | Stronger cytotoxic effects |

| N-{[(4-Nitrophenyl)amino]methyl}benzamide | Potential enzyme inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.